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molecular formula C7H14BBrO2 B061999 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 166330-03-6

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B061999
M. Wt: 220.9 g/mol
InChI Key: KBGMAXNDJAGTDD-UHFFFAOYSA-N
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Patent
US08273885B2

Procedure details

To the mixture of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.0 g, 8.3 mmol) synthesized in Production Example 2 and acetone (17 ml), sodium iodide (1.9 g, 13 mmol) was added at room temperature, and the obtained reaction mixture was stirred at room temperature for 2 hours. Impurities were removed by filtration, and the solvents were evaporated under reduced pressure from the filtrate. Hexane was added to the obtained residue, and insoluble matter was removed by filtration. The solvents were evaporated under reduced pressure from the filtrate, thereby obtaining the entitled compound (2.2 g, 97%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
Br[CH2:2][B:3]1[O:7][C:6]([CH3:9])([CH3:8])[C:5]([CH3:11])([CH3:10])[O:4]1.[I-:12].[Na+]>CC(C)=O>[I:12][CH2:2][B:3]1[O:7][C:6]([CH3:9])([CH3:8])[C:5]([CH3:11])([CH3:10])[O:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrCB1OC(C(O1)(C)C)(C)C
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
17 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature
CUSTOM
Type
CUSTOM
Details
the obtained reaction mixture
CUSTOM
Type
CUSTOM
Details
Impurities were removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated under reduced pressure from the filtrate
ADDITION
Type
ADDITION
Details
Hexane was added to the obtained residue, and insoluble matter
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure from the filtrate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ICB1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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